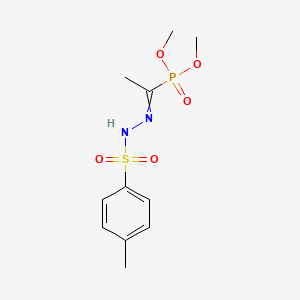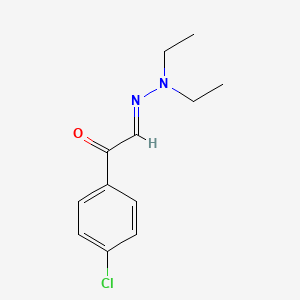
4-Chlorophenylglyoxal N,N-diethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylglyoxal N,N-diethylhydrazone is an organic compound with the molecular formula C12H15ClN2O and a molecular weight of 238.717 g/mol It is a derivative of phenylglyoxal, where the phenyl group is substituted with a chlorine atom at the para position, and the glyoxal moiety is modified with an N,N-diethylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenylglyoxal N,N-diethylhydrazone typically involves the reaction of 4-chlorophenylglyoxal with N,N-diethylhydrazine . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylglyoxal N,N-diethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Chlorophenylglyoxal N,N-diethylhydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenylglyoxal N,N-diethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: A related compound with a similar structure but without the chlorine substitution and N,N-diethylhydrazone group.
4-Chlorophenylglyoxal: The parent compound without the N,N-diethylhydrazone modification.
4-(4-Chlorophenyl)sulfonylbenzoic Acid Derivatives: Compounds with a similar phenyl ring structure but different functional groups.
Uniqueness
4-Chlorophenylglyoxal N,N-diethylhydrazone is unique due to the presence of both the chlorine substitution on the phenyl ring and the N,N-diethylhydrazone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24346-21-2 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-(diethylhydrazinylidene)ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-3-15(4-2)14-9-12(16)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b14-9+ |
InChI Key |
LVHCUONWHLDNDW-NTEUORMPSA-N |
Isomeric SMILES |
CCN(CC)/N=C/C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


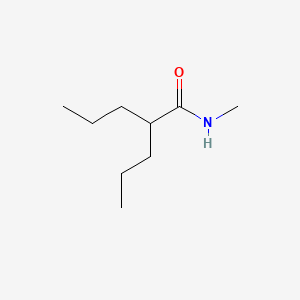
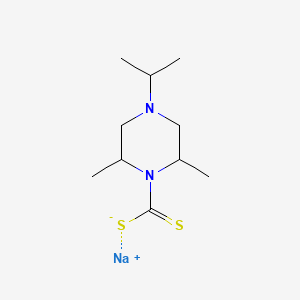
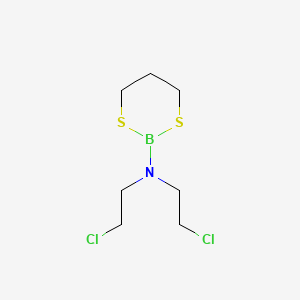
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
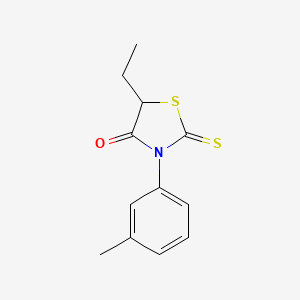

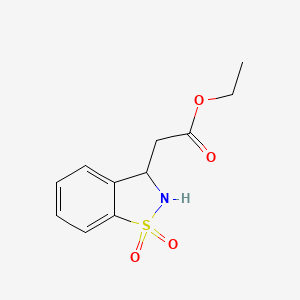
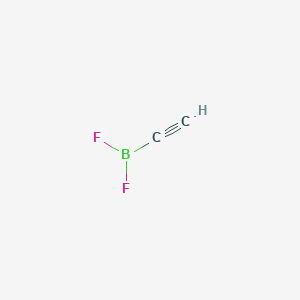
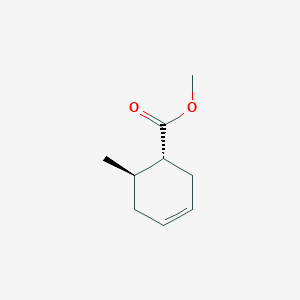
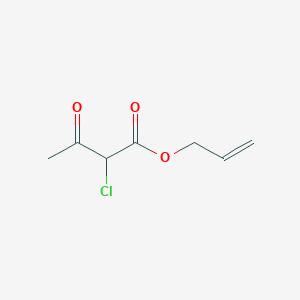
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
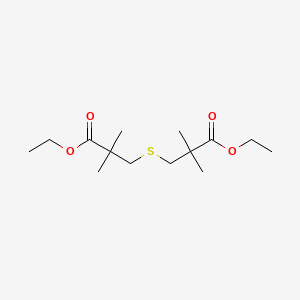
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
